N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide
Description
This compound features a 1-ethyl-2-oxo-tetrahydroquinoline core linked via a sulfamoyl group to a phenylpropanamide moiety. Its molecular formula is C₂₀H₂₄N₄O₄S (calculated molecular weight: 416.5 g/mol). The ethyl group at the tetrahydroquinoline N1 position and the 2-oxo moiety are critical for its structural and functional properties, influencing solubility, steric interactions, and target binding .
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-19(24)21-15-6-9-17(10-7-15)28(26,27)22-16-8-11-18-14(13-16)5-12-20(25)23(18)4-2/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEHVSXOQOLXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a compound belonging to the quinoline derivatives class, which has shown significant promise in various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of Quinoline Derivatives
Quinoline derivatives are recognized for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structure of this compound enhances its potential as a therapeutic agent. The presence of the sulfamoyl group and the tetrahydroquinoline moiety contributes to its distinctive biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may inhibit certain enzymatic activities by binding to active sites or modulating receptor functions. This can lead to various biological effects including:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of certain cancer cell lines.
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in tumor cells, which is crucial for cancer therapy.
- Modulation of Immune Responses : It may also influence immune system functions, potentially offering therapeutic benefits in autoimmune diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Apoptosis Induction | Triggering apoptotic pathways | |
| Anti-inflammatory | Modulation of cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited potent anticancer activity. The compound was able to reduce cell viability significantly at concentrations as low as 10 µM.
Case Study 2: Anti-inflammatory Effects
Research investigating the anti-inflammatory properties revealed that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Sulfamoyl-Linked Propanamides
Tetrahydroquinoline Derivatives
- Compound 7: (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide Molecular Formula: C₂₄H₂₂N₄O₄S Key Differences: Replaces the tetrahydroquinoline with a 4-methylpyrimidinyl group. Elemental analysis (C: 62.49%, H: 4.98%, N: 12.73%) suggests higher carbon content, which may correlate with increased lipophilicity .
- Compound (): N-(3-Methyl-4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide Key Differences: Features a propyl group on the tetrahydroquinoline and an ethyl linker in the sulfamoyl group.
Heterocyclic Sulfamoyl Variants
- Compound 30a (): N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide Key Differences: Substitutes the tetrahydroquinoline with a tert-butyl sulfamoyl group and introduces a 4-hydroxyphenyl moiety.
- Compound CF3 (): 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide Molecular Formula: C₂₃H₂₂N₄O₅S₂ Key Differences: Replaces tetrahydroquinoline with a 5-methylisoxazole ring and adds a dioxoisoindolinyl group. Impact: The isoxazole ring introduces hydrogen-bonding capabilities, while the dioxoisoindolinyl group may affect electron distribution .
Bioactive Propanamide Derivatives
Bromo-Substituted Propanamides () :
- Examples : 3-Bromo-N-(4-nitrophenyl)propanamide and 3-Bromo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}propanamide
- Key Differences : Introduce a bromo substituent on the propanamide chain.
- Bioactivity : Demonstrated cytotoxicity against 4T1 murine breast cancer cells, suggesting that bromine enhances electrophilic reactivity and apoptosis induction .
- Baxdrostat (): N-[(8R)-4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide Key Differences: Replaces the sulfamoyl-phenyl group with a tetrahydroisoquinoline system. Bioactivity: Acts as an aldosterone synthase inhibitor, highlighting the role of the tetrahydroisoquinoline core in enzyme targeting .
Physicochemical and Pharmacokinetic Comparisons
*Predicted using QikProp (BIOVIA).
Preparation Methods
Synthesis of 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine
The tetrahydroquinoline core is synthesized via a Friedländer annulation between 4-ethylamino-3-nitrobenzaldehyde and ethyl acetoacetate under acidic conditions. Cyclization yields the quinoline intermediate, which is subsequently hydrogenated to the tetrahydroquinoline. Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (Pd/C, H₂, 60°C), affording the 6-amino derivative in 85–90% yield.
Key Reaction Conditions :
-
Cyclization: Acetic acid, reflux (120°C, 6 h).
-
Hydrogenation: 10% Pd/C, methanol, 60°C, 4 h.
Preparation of 4-(Chlorosulfonyl)phenylpropanamide
The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 4-aminophenylpropanamide. Chlorosulfonic acid (ClSO₃H) is added dropwise to the substrate at 80°C, followed by quenching in ice water to precipitate the sulfonyl chloride.
Example Protocol :
Coupling to Form the Sulfonamide Linkage
The sulfonyl chloride intermediate reacts with 1-ethyl-2-oxo-tetrahydroquinolin-6-amine in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to 25–30°C for completion.
Optimized Conditions :
-
Solvent : Dichloromethane.
-
Base : Triethylamine (1.5 equiv).
-
Temperature : 0°C (initial), 25–30°C (completion).
-
Yield : 83% after recrystallization (purity: 99.7% by HPLC).
Optimization of Reaction Conditions
Sulfonation Efficiency
Chlorosulfonic acid concentration and temperature critically influence sulfonyl chloride formation. Excess ClSO₃H (3.0 equiv) at 80°C maximizes conversion but risks over-sulfonation. Industrial-scale protocols (e.g., 8.47 kg batches) employ methanol as a co-solvent to enhance solubility and reduce viscosity.
Table 1: Sulfonation Optimization
| Parameter | Small Scale (Lab) | Industrial Scale |
|---|---|---|
| Temperature | 80°C | 70°C |
| Reaction Time | 0.5 h | 2 h |
| Solvent | Neat ClSO₃H | Methanol/H₂O |
| Yield | 97.8% | 64% (molar) |
Ammonolysis for Sulfonamide Formation
Post-sulfonation, ammonolysis converts sulfonyl chloride to sulfonamide. Concentrated ammonium hydroxide (28–30%) at 70°C for 2 h achieves complete conversion, with recrystallization (methanol/acetone) elevating purity to >99%.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) : Primary method for assessing purity and identifying impurities (e.g., meta-isomers, unreacted intermediates).
Melting Point : 177–182°C (carbamate intermediate).
Spectroscopy :
-
¹H NMR : Characteristic peaks for tetrahydroquinoline (δ 1.2 ppm, triplet, CH₂CH₃) and propanamide (δ 2.3 ppm, quartet, COCH₂).
-
IR : Strong absorption at 1680 cm⁻¹ (C=O stretch).
Industrial-Scale Production Considerations
Large-scale synthesis (e.g., 8.47 kg batches) necessitates:
-
Solvent Selection : Methanol for ammonolysis due to cost and safety.
-
Temperature Control : Jacketed reactors maintain 70°C during sulfonation.
-
Filtration and Drying : Centrifugal filtration reduces solvent retention, with vacuum drying at 90–100°C ensuring product stability.
Challenges and Alternative Approaches
Challenge : Residual impurities (e.g., meta-sulfonamide isomers) require stringent recrystallization.
Alternative : Directed ortho-metalation (DoM) using lithium hexamethyldisilazide (LHMDS) to enhance regioselectivity during sulfonation, though this increases complexity .
Q & A
Q. What structural modifications enhance bioavailability without compromising activity?
- Design Principles :
- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce cLogP from 3.5 to <2.5 .
- Prodrug Strategies : Convert amide to ester for improved intestinal absorption .
- In Vivo Testing : Oral bioavailability studies in Sprague-Dawley rats (10 mg/kg dose) with plasma sampling over 24h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
